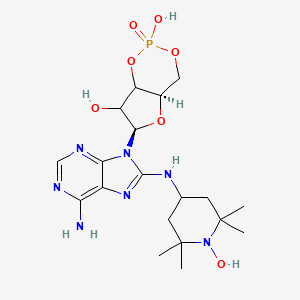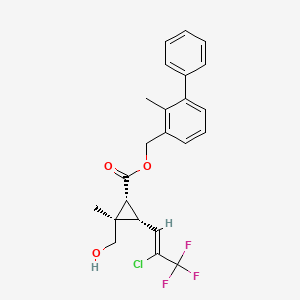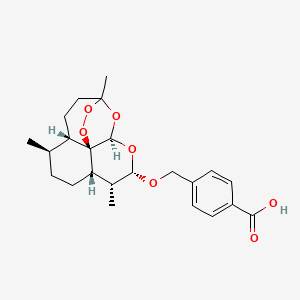
RuBi-Glutamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RuBi-Glutamate is a novel caged-glutamate compound based on ruthenium photochemistry . It can be excited with visible wavelengths and releases glutamate after one- or two-photon excitation . It has high quantum efficiency and can be used at low concentrations, partly avoiding the blockade of GABAergic transmission present with other caged compounds .
Chemical Reactions Analysis
RuBi-Glutamate can be excited with visible wavelengths and releases glutamate after one- or two-photon excitation . It has high quantum efficiency .
Physical And Chemical Properties Analysis
RuBi-Glutamate can be excited with visible wavelengths and releases glutamate after one- or two-photon excitation . It has high quantum efficiency .
Aplicaciones Científicas De Investigación
Neurobiological Applications
RuBi-Glutamate is a novel caged-glutamate compound based on ruthenium photochemistry . It has been used in neurobiological applications due to its ability to be excited with visible wavelengths and release glutamate after one- or two-photon excitation .
High Quantum Efficiency
RuBi-Glutamate possesses a high quantum efficiency . This means it can be used at low concentrations, which is beneficial as it partly avoids the blockade of GABAergic transmission seen with other caged compounds .
Two-Photon Uncaging
Two-photon uncaging of RuBi-Glutamate has a high spatial resolution . This allows it to generate excitatory responses in individual dendritic spines with physiological kinetics .
Single-Cell Resolution
With laser beam multiplexing, RuBi-Glutamate uncaging can be used to depolarize and fire pyramidal neurons with single-cell resolution . This enables the photoactivation of neuronal dendrites and circuits with visible or two-photon light sources, achieving single cell, or even single spine, precision .
Visible-Light Photoactivation
RuBi-Glutamate can be excited with visible wavelengths . This makes it a useful tool for visible-light photoactivation of neurons and dendritic spines .
Avoidance of GABAergic Transmission Blockade
RuBi-Glutamate can be used at low concentrations, which partly avoids the blockade of GABAergic transmission present with other caged compounds . This is a significant advantage as it allows for more accurate and reliable results in neurobiological research .
Mecanismo De Acción
Target of Action
RuBi-Glutamate is a novel caged-glutamate compound based on ruthenium photochemistry . The primary targets of RuBi-Glutamate are neurons and dendritic spines . These targets play a crucial role in the transmission of signals in the nervous system.
Mode of Action
RuBi-Glutamate can be excited with visible wavelengths and releases glutamate after one- or two-photon excitation . It has high quantum efficiency and can be used at low concentrations, partly avoiding the blockade of GABAergic transmission present with other caged compounds . This interaction with its targets results in the generation of excitatory responses in individual dendritic spines with physiological kinetics .
Biochemical Pathways
The release of glutamate by RuBi-Glutamate affects the glutamine metabolic pathway . This pathway plays an important role in cell biosynthesis and bioenergetics across several disorders, especially in cancer cell survival . The released glutamate can participate in various biochemical processes such as the tricarboxylic acid (TCA) cycle supplementation and the biosynthesis of nucleotides, glutathione (GSH), and other nonessential amino acids .
Pharmacokinetics
It is known that rubi-glutamate can be used at low concentrations, which suggests that it may have good bioavailability . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of RuBi-Glutamate.
Result of Action
The action of RuBi-Glutamate results in the photoactivation of neuronal dendrites and circuits with visible or two-photon light sources, achieving single cell, or even single spine, precision . This leads to the depolarization and firing of pyramidal neurons with single-cell resolution .
Action Environment
The action, efficacy, and stability of RuBi-Glutamate can be influenced by various environmental factors. For instance, the presence of light is necessary for the excitation of RuBi-Glutamate and the subsequent release of glutamate . Furthermore, the concentration of RuBi-Glutamate used can affect its ability to avoid the blockade of GABAergic transmission . .
Direcciones Futuras
RuBi-Glutamate has been used successfully to functionally map synaptic receptors, activate individual spines, and activate individual neurons . It enables the photoactivation of neuronal dendrites and circuits with visible or two-photon light sources, achieving single cell, or even single spine, precision . This suggests that RuBi-Glutamate could have significant future applications in neuroscience research.
Propiedades
IUPAC Name |
disodium;2-aminopentanedioate;2-pyridin-2-ylpyridine;ruthenium(2+);trimethylphosphane;dihexafluorophosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H8N2.C5H9NO4.C3H9P.2F6P.2Na.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;6-3(5(9)10)1-2-4(7)8;1-4(2)3;2*1-7(2,3,4,5)6;;;/h2*1-8H;3H,1-2,6H2,(H,7,8)(H,9,10);1-3H3;;;;;/q;;;;2*-1;2*+1;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQVSHWHIPVYSZ-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C)C.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C(CC(=O)[O-])C(C(=O)[O-])N.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Na+].[Na+].[Ru+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32F12N5Na2O4P3Ru |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
970.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What makes RuBi-Glutamate advantageous for studying neuronal circuits compared to other caged glutamate compounds?
A1: RuBi-Glutamate offers several advantages over other caged glutamate compounds:
- High spatial resolution: Two-photon uncaging of RuBi-Glutamate allows for highly localized activation, even down to the level of individual dendritic spines [], enabling researchers to probe synaptic connections with great precision.
- Physiological kinetics: Glutamate release upon uncaging occurs rapidly, mimicking the timescale of synaptic transmission [].
- Reduced GABAergic blockade: RuBi-Glutamate can be used at lower concentrations than some other caged compounds, reducing its potential to interfere with inhibitory GABAergic signaling [].
- Versatility: It can be activated with both visible and two-photon light sources, increasing its flexibility in experimental setups [].
Q2: How has RuBi-Glutamate been used to study specific neuronal circuits?
A2: RuBi-Glutamate has proven invaluable in dissecting the architecture and function of various neuronal circuits:
- Cerebellar Granule Cell Connectivity: Researchers employed RuBi-Glutamate uncaging to demonstrate a precise spatial organization in the connections between granule cells and Purkinje cells within the mouse cerebellum [].
- Neocortical Inhibitory Networks: Studies utilizing RuBi-Glutamate revealed a dense, non-specific connectivity pattern of parvalbumin-positive interneurons (a major inhibitory cell type) onto pyramidal cells in the mouse neocortex []. This finding challenged the prevailing view of highly specific inhibitory connections and provided new insights into cortical inhibition.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-[2-(4-Benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethoxy]ethanol;(Z)-but-2-enedioic acid](/img/structure/B1141374.png)




![tert-butyl (2S)-6-[3-hydroxy-5-[(3S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butyl]-4-[(2S)-3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-(phenylmethoxycarbonylamino)propyl]pyridin-1-ium-1-yl]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B1141382.png)

![(8R,9S,10R,13S,14S,17S)-17-Ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1141384.png)

